MFCD18323730
Description
Properties
IUPAC Name |
4-(3-carbamoyl-4-chlorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-11-2-1-7(5-9(11)12(15)17)8-3-4-16-6-10(8)13(18)19/h1-6H,(H2,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQVGWFBECFZEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=NC=C2)C(=O)O)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692723 | |
| Record name | 4-(3-Carbamoyl-4-chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262010-99-0 | |
| Record name | 4-(3-Carbamoyl-4-chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of MFCD18323730 involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. The most common synthetic route includes:
Step 1: Initial reaction of precursor compounds under controlled temperature and pressure conditions.
Step 2: Purification of the intermediate product through crystallization or distillation.
Step 3: Final reaction to produce this compound, followed by purification to remove any impurities.
Industrial production methods often involve scaling up these laboratory procedures, utilizing large reactors and continuous flow systems to achieve higher yields and consistent quality.
Chemical Reactions Analysis
MFCD18323730 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound, resulting in different reduced forms.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation reactions can introduce halogen atoms into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
MFCD18323730 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: Researchers utilize this compound to study its effects on biological systems, including its potential as a therapeutic agent.
Medicine: this compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: This compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism by which MFCD18323730 exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in cellular pathways and processes, ultimately resulting in the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Potential Identifier Misreference
For example:
- describes MFCD28167899 (CAS 1022150-11-3), a compound with molecular formula C₂₇H₃₀N₆O₃, often used in pharmaceutical intermediates .
- details MFCD00039227 (CAS 1533-03-5), a trifluoromethyl-substituted aromatic ketone (C₁₀H₉F₃O) with applications in agrochemical synthesis .
If the intended compound aligns with these or other MDL numbers listed in the evidence, a comparative analysis can be reconstructed (see Section 2).
Methodological Framework for Comparative Analysis
While direct data on MFCD18323730 is absent, the evidence provides a template for comparing structurally or functionally analogous compounds. Key parameters for comparison include:
Table 1: Core Parameters for Compound Comparison
Limitations and Recommendations
- Data Availability : The absence of This compound in indexed databases (e.g., PubChem, CAS) as of 2025 suggests it may be a proprietary or recently synthesized compound.
- Ethical Reporting : Per guidelines in , chemical identifiers must be cross-verified against primary sources to avoid misattribution .
- Experimental Reproducibility : Methods from –8 (e.g., DMF-mediated coupling, green chemistry approaches) could be adapted to synthesize and characterize unreported compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
